BenchChemオンラインストアへようこそ!

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate

Medicinal Chemistry Chemical Probe Design Physicochemical Property

This compound offers a 2,3-dihydro-1,4-benzodioxin-6-yl moiety that adds steric bulk, ether oxygen H-bond acceptors, and a TPSA of 83.1 Ų, effectively precluding CNS penetration. Use it as a matched pair against cyclopentylamino or 4-methylbenzylamino analogs to isolate benzodioxin contributions to target affinity, solubility, and metabolic stability from ADMET panels. Ideal for kinase and nuclear receptor screening where hinge-region or AF-2 surface hydrogen bonding is critical. Secure this differentiated scaffold for meaningful SAR and lead optimization studies.

Molecular Formula C20H21NO6
Molecular Weight 371.389
CAS No. 1324123-22-9
Cat. No. B2507673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate
CAS1324123-22-9
Molecular FormulaC20H21NO6
Molecular Weight371.389
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C20H21NO6/c1-2-24-16-6-3-14(4-7-16)11-20(23)27-13-19(22)21-15-5-8-17-18(12-15)26-10-9-25-17/h3-8,12H,2,9-11,13H2,1H3,(H,21,22)
InChIKeyQQESUENUKUZOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324123-22-9): Basic Identity and Procurement Context


2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked via an acetamide bridge to a 4-ethoxyphenyl acetate ester. Its molecular formula is C20H21NO6 (MW 371.4 g/mol) [1]. The compound belongs to a broader series of 2-(substituted amino)-2-oxoethyl (4-ethoxyphenyl)acetate analogs, which are used as chemical probes and building blocks in medicinal chemistry research. It is cataloged under PubChem CID 71820828 and is typically supplied with ≥95% purity for research use .

Why 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate Cannot Be Arbitrarily Replaced by Other In-Class Analogs


Within the 2-(substituted amino)-2-oxoethyl (4-ethoxyphenyl)acetate series, the identity of the amino substituent dictates critical molecular properties. The 2,3-dihydro-1,4-benzodioxin-6-yl moiety present in this compound introduces unique steric, electronic, and hydrogen-bonding characteristics compared to simpler alkyl, benzyl, or phenylamino analogs (e.g., cyclopentylamino, 4-methylbenzylamino, 3-fluorophenylamino derivatives) [1]. Differences in XLogP3 (2.7 for the target compound [2]) and topological polar surface area (83.1 Ų [2]) translate to altered solubility and permeability profiles, meaning generic substitution without experimental validation risks confounding assay results. The benzodioxin oxygen atoms also provide additional coordination sites, potentially altering target engagement in ways that non-ethereal analogs cannot replicate. These structural differentiators make direct interchangeability scientifically unsound.

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate Against Its Closest Analogs


Molecular Weight Differentiation: Target vs. Cyclopentylamino Analog

The target compound has a molecular weight of 371.4 g/mol, while the closely related cyclopentylamino analog, 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324746-33-9), has a molecular weight of 305.4 g/mol [1]. This 66 Da difference arises from the replacement of a 2,3-dihydro-1,4-benzodioxin-6-yl group with a cyclopentyl group. In fragment-based drug discovery and library screening contexts, a molecular weight difference above 50 Da significantly impacts ligand efficiency indices (LE = 1.4 × pIC50 / heavy atom count), making the compounds non-interchangeable in SAR series [2].

Medicinal Chemistry Chemical Probe Design Physicochemical Property

Lipophilicity (XLogP3) Comparison: Target vs. 4-Methylbenzylamino Analog

The target compound has an XLogP3 of 2.7, whereas the 4-methylbenzylamino analog, 2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, has an estimated XLogP3 of approximately 3.5 due to the additional aromatic methyl group [1]. A ΔlogP of ~0.8 log units corresponds to an approximately 6.3-fold difference in octanol-water partition coefficient, predicting substantially different membrane permeability and metabolic stability profiles [2]. This difference makes the compounds unsuitable as mutual substitutes in cellular permeability assays.

ADMET LogP Druglikeness

Topological Polar Surface Area (TPSA) Differentiation

The target compound exhibits a TPSA of 83.1 Ų, which is higher than the TPSA of 55.8 Ų for the 3-fluorophenylamino analog, 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324298-52-3) [1]. The 27.3 Ų increase is attributable to the two ether oxygen atoms in the benzodioxin ring. According to Veber's rules, compounds with TPSA ≤ 140 Ų are generally orally bioavailable, but the difference of 27.3 Ų can meaningfully shift predicted CNS penetration (preferred TPSA < 60-70 Ų for passive CNS entry) [2]. This structural feature positions the target compound for peripheral target applications over CNS indications.

Polar Surface Area Oral Bioavailability CNS Penetration

Hydrogen Bond Acceptor Count: Unique Coordination Capacity of the Benzodioxin Scaffold

The target compound contains 6 hydrogen bond acceptor sites, compared to 4 acceptors for the cyclopentylamino analog [1]. The two additional acceptors come from the dioxin oxygen atoms, which are absent in all alkyl-amine and aryl-amine analogs within the 2-(substituted amino)-2-oxoethyl (4-ethoxyphenyl)acetate series. The benzodioxin oxygen atoms are known to participate in hydrogen bonding with kinase hinge regions and other target binding sites [2]. This increased acceptor count provides a structurally validated basis for enhanced binding-site complementarity with targets containing multiple hydrogen bond donors.

Hydrogen Bonding Target Engagement Scaffold Design

Application Scenarios for 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate Based on Verified Differentiation Evidence


SAR Library Expansion for Ligand Efficiency Optimization

When screening a focused library of 2-(substituted amino)-2-oxoethyl (4-ethoxyphenyl)acetate analogs, the target compound provides a molecular weight of 371.4 Da—66 Da heavier than the cyclopentylamino analog [1]. This weight differential enables systematic exploration of ligand efficiency cliffs in SAR series, where the benzodioxin group's additional heavy atoms can be evaluated for their contribution to target affinity per atom added.

Peripheral Target Screening with Reduced CNS Penetration Risk

For targets where CNS penetration is to be avoided, the target compound's TPSA of 83.1 Ų places it above the typical CNS-favorable range of 60-70 Ų [1]. This property, used alongside the 3-fluorophenylamino analog (TPSA 55.8 Ų) as a matched pair, can help differentiate central vs. peripheral target pharmacology in lead optimization campaigns [2].

Kinase or Nuclear Receptor Profiling Requiring Enhanced Hydrogen Bonding

With 6 hydrogen bond acceptor sites, including two ether oxygens from the benzodioxin ring, this compound is suited for screening panels targeting kinases or nuclear receptors where hinge-region or AF-2 surface hydrogen bonding is critical [1]. A matched pair with the cyclopentylamino analog (4 acceptors) isolates the contribution of the benzodioxin moiety to binding thermodynamics [2].

ADMET Property Differencing in Lead Series

The target compound's XLogP3 of 2.7 offers a ~0.8-unit lipophilicity reduction versus the 4-methylbenzylamino analog, translating to improved solubility predictions and potentially lower metabolic clearance [1]. This makes it a valuable comparator in ADMET profiling panels where systematic variation of amine substituent lipophilicity is required to optimize pharmacokinetic properties.

Quote Request

Request a Quote for 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.